REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[N:4][C:5](O)=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].CN(C)C=O.S(O[CH2:23][CH3:24])(OCC)=O.S(Cl)([Cl:27])=O>>[Cl:27][C:5]1[N:4]=[CH:3][C:2]([Cl:1])=[CH:10][C:6]=1[C:7]([O:9][CH2:23][CH3:24])=[O:8]
|
Name
|
|
Quantity
|
11.95 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC(=C(C(=O)O)C1)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(OCC)OCC
|
Name
|
|
Quantity
|
52 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The suspension was refluxed 3 h
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a nitrogen
|
Type
|
CUSTOM
|
Details
|
to remove the bulk of excess thionyl chloride
|
Type
|
ADDITION
|
Details
|
before adding anhydrous ethanol (30 mL)
|
Type
|
CUSTOM
|
Details
|
giving
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove the ethanol yielding a suspension
|
Type
|
FILTRATION
|
Details
|
The solids were then filtered off
|
Type
|
WASH
|
Details
|
washed with anhydrous diethyl ether (2×10 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
yielding crude product
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography (ethyl acetate:hexanes 8:92)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)OCC)C=C(C=N1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.75 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |